Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined

Description

The compound “Nitric acid, barium salt, reaction products with ammonia, chromic acid (H₂CrO₄) diammonium salt and copper(2+) dinitrate, calcined” (CAS 99328-50-4) is a mixed oxide catalyst synthesized via calcination of precursors including barium nitrate, ammonium chromate, copper nitrate, and ammonia. It is commercially termed Copper Chromite Barium Promoted and structurally comprises barium, chromium, and copper oxides. The calcination process (typically at 400–500°C) converts nitrate and chromate precursors into a high-surface-area metal oxide matrix, enhancing catalytic activity and thermal stability .

Key applications include hydrogenation, oxidation, and dehydrogenation reactions in organic synthesis, where barium acts as a promoter to improve selectivity and longevity .

Properties

CAS No. |

99328-50-4 |

|---|---|

Molecular Formula |

BaCrCuH10N4O10 |

Molecular Weight |

478.97 g/mol |

InChI |

InChI=1S/Ba.Cr.Cu.2HNO3.2H3N.2H2O.2O/c;;;2*2-1(3)4;;;;;;/h;;;2*(H,2,3,4);2*1H3;2*1H2;;/q;+2;;;;;;;;;/p-2 |

InChI Key |

WJJZLLHSHLVOJE-UHFFFAOYSA-L |

Canonical SMILES |

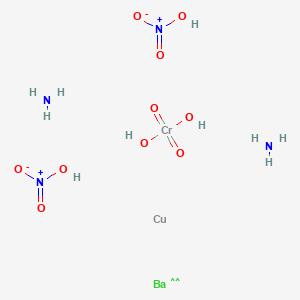

N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O[Cr](=O)(=O)O.[Cu].[Ba] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves a series of reactions starting with the individual components: nitric acid, barium salt, ammonia, chromic acid (H2CrO4) diammonium salt, and copper(2+) dinitrate. The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is formed. The calcination process, which involves heating the compound to high temperatures, is crucial for achieving the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and precise control systems to maintain the necessary conditions. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure consistency and quality. The final product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Component Breakdown and Initial Reactions

The compound comprises three primary constituents:

-

Barium nitrate (Ba(NO₃)₂): A soluble nitrate salt.

-

Ammonium chromate ((NH₄)₂CrO₄): Forms from chromic acid (H₂CrO₄) and ammonia.

-

Copper(II) nitrate (Cu(NO₃)₂): A transition metal nitrate.

Precipitation Reactions :

-

Mixing barium nitrate with ammonium chromate in solution leads to the formation of barium chromate (BaCrO₄), a bright yellow precipitate :

-

Copper nitrate may react with residual ammonia to form copper hydroxide or ammonia complexes, though these are less stable under calcination conditions .

Calcination-Driven Decomposition

Calcination (heating to high temperatures) induces thermal decomposition of the components:

Barium Nitrate

Decomposes above 592°C to form barium oxide, nitrogen dioxide, and oxygen :

Ammonium Chromate

Decomposes in stages:

-

At ~185°C : Forms ammonium dichromate ((NH₄)₂Cr₂O₇) and ammonia :

-

Above 250°C : Further decomposition to chromium(III) oxide (Cr₂O₃), nitrogen, and water :

Copper(II) Nitrate

Decomposes above 170°C to copper(II) oxide, nitrogen dioxide, and oxygen :

Interaction Reactions During Calcination

Under calcination, intermediate products may react further:

-

Barium oxide (BaO) reacts with chromium(III) oxide (Cr₂O₃) to form barium chromite (BaCr₂O₄):

-

Residual ammonium nitrate (NH₄NO₃) decomposes explosively above 210°C :

Final Calcination Products

The calcined product is a mixture of:

-

Barium chromate (BaCrO₄) or barium chromite (BaCr₂O₄)

-

Copper(II) oxide (CuO)

-

Chromium(III) oxide (Cr₂O₃)

-

Nitrogen oxides (NO₂, N₂O) and water vapor as gaseous byproducts .

Key Observations

-

Redox Behavior : Chromium transitions from +6 (in CrO₄²⁻) to +3 (in Cr₂O₃), acting as an oxidizing agent during decomposition .

-

Gas Emissions : NO₂ and N₂O are hazardous and require controlled venting .

-

Solid Residues : Barium chromate/chromite and copper oxide are thermally stable and non-volatile .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving metal ion interactions and enzyme activities.

Medicine: Investigated for potential therapeutic uses, particularly in the context of metal-based drugs.

Industry: Utilized in the production of specialized materials and coatings, as well as in catalysis.

Mechanism of Action

The mechanism of action of this compound involves its ability to participate in redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved include metal ion coordination complexes and enzyme active sites. The presence of multiple metal ions, such as barium and copper, allows for diverse interactions and effects.

Comparison with Similar Compounds

Copper Chromite (Unpromoted)

Composition : CuCr₂O₄ (without barium).

Synthesis : Derived from calcining copper ammonium chromate or copper nitrate with ammonium dichromate.

Properties :

Data Comparison :

| Property | Barium-Promoted Copper Chromite | Unpromoted Copper Chromite |

|---|---|---|

| Surface Area (m²/g) | 50–80 | 30–50 |

| Decomposition Temp (°C) | >600 | ~500 |

| Catalytic Lifetime (h) | 200–300 | 100–150 |

Nitric Acid, Copper(2+) Salt, Reaction Products with Ammonia, Chromic Acid (H₂CrO₄) Diammonium Salt and Manganese(2+) Dinitrate, Kilned (CAS 100402-65-1)

Composition : Mn-Cr-Cu-O system.

Synthesis : Similar precursor route but substitutes barium nitrate with manganese nitrate.

Properties :

Data Comparison :

| Property | Barium-Promoted Copper Chromite | Manganese Analog (CAS 100402-65-1) |

|---|---|---|

| Redox Activity (mV) | 250–300 | 400–450 |

| Selectivity in Hydrogenation | 95–98% | 80–85% |

Nickel Chromate (CAS 14721-18-7)

Composition : NiCrO₄.

Synthesis : Precipitation of nickel nitrate with ammonium chromate.

Properties :

- High toxicity (regulated under REACH) compared to barium-copper chromites.

- Limited to niche applications due to nickel’s carcinogenicity . Applications: Rarely used in catalysis; more common in pigments .

Regulatory Comparison :

| Compound | Hazard Classification | Restriction Limit |

|---|---|---|

| Barium-Promoted Copper Chromite | Non-essential metals | 0.1% |

| Nickel Chromate | Carcinogenic | 0.5 µg/cm²/week |

Lead Chromate Molybdate Sulfate (C.I. Pigment Red 104, CAS 12656-85-8)

Composition : PbCrO₄·PbMoO₄·PbSO₄.

Properties :

- High environmental toxicity due to lead and hexavalent chromium.

- Applications: Restricted to pigments; phased out in many regions .

Environmental Impact :

| Compound | Chromium (VI) Content | Regulatory Status |

|---|---|---|

| Barium-Promoted Copper Chromite | <1% | Compliant with RoHS |

| Lead Chromate Molybdate | >60% | Banned in EU/EPA-regulated markets |

Research Findings and Performance Metrics

- Catalytic Efficiency: Barium promotion increases copper chromite’s turnover frequency (TOF) by 40% in fatty acid hydrogenation compared to unpromoted variants .

- Thermal Stability : Barium stabilizes the spinel structure (CuCr₂O₄), delaying phase separation up to 700°C, whereas manganese analogs degrade at 550°C .

Biological Activity

The compound "Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined" encompasses a complex mixture of chemical species that may exhibit various biological activities. This article reviews the biological implications of these components based on available literature, including their potential toxicity, interactions with biological systems, and any therapeutic applications.

Chemical Composition and Properties

The primary constituents of the compound include:

- Nitric Acid (HNO3): A strong oxidizing agent known for its corrosive properties.

- Barium Salts : Typically barium nitrate (Ba(NO3)2), which is soluble in water and can affect biological systems through barium ion release.

- Chromic Acid (H2CrO4) : A potent oxidizer that can be toxic and carcinogenic.

- Copper(II) Dinitrate : Copper ions are essential trace elements but can be toxic in high concentrations.

| Compound | Formula | Solubility | Toxicity Level |

|---|---|---|---|

| Nitric Acid | HNO3 | Soluble | High |

| Barium Nitrate | Ba(NO3)2 | Soluble | Moderate to High |

| Chromic Acid | H2CrO4 | Soluble | High |

| Copper(II) Dinitrate | Cu(NO3)2 | Soluble | Moderate |

Toxicological Effects

- Nitric Acid : Exposure to nitric acid can lead to severe respiratory issues and skin burns. It is known to cause coagulation necrosis upon contact with tissues . The inhalation of nitric acid vapors can result in pulmonary edema and other serious respiratory conditions.

- Barium Compounds : Barium salts can cause muscular paralysis and cardiovascular effects when absorbed in significant amounts. Chronic exposure may lead to barium toxicity characterized by hypertension and muscle weakness .

- Chromium Compounds : Hexavalent chromium (from chromic acid) is recognized for its carcinogenic potential. It can induce oxidative stress in cells leading to DNA damage and various cancers .

- Copper Compounds : While copper is an essential nutrient, excessive exposure can result in gastrointestinal distress, liver damage, and neurological issues due to copper accumulation .

The biological activity of these compounds often involves:

- Oxidative Stress : Many components act as oxidizing agents that generate reactive oxygen species (ROS), leading to cellular damage.

- Enzyme Inhibition : Some metal ions can inhibit enzyme functions critical for cellular metabolism.

- Cellular Signaling Disruption : Heavy metals like chromium and copper can interfere with signaling pathways, affecting cell proliferation and apoptosis.

Case Studies

- Barium Nitrate Toxicity in Animal Models : Studies have shown that barium nitrate exposure leads to significant cardiovascular effects in rats, including increased heart rate and blood pressure changes .

- Chromium-Induced Carcinogenesis : Research indicates that exposure to chromic acid results in DNA strand breaks in human lung cells, highlighting its carcinogenic potential .

- Copper Toxicity in Aquatic Organisms : Experiments have demonstrated that elevated levels of copper dinitrate in aquatic environments lead to increased mortality rates in fish species due to gill damage and impaired osmoregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.